molecular formula C14H13FOS B14015302 (2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane

(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane

Cat. No.: B14015302
M. Wt: 248.32 g/mol
InChI Key: UZMUCBDCDATPSZ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organic compound characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, and a methylsulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, thiols, base (e.g., sodium hydride)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Cyclohexyl derivative

    Substitution: Amino or thiol-substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methylsulfane moiety may participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. Its combination of fluoro, methoxy, and methylsulfane groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13FOS

Molecular Weight

248.32 g/mol

IUPAC Name

2-fluoro-5-methoxy-1-methylsulfanyl-3-phenylbenzene

InChI

InChI=1S/C14H13FOS/c1-16-11-8-12(10-6-4-3-5-7-10)14(15)13(9-11)17-2/h3-9H,1-2H3

InChI Key

UZMUCBDCDATPSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)SC)F)C2=CC=CC=C2

Origin of Product

United States

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